Ethyl 3-cyanopropanoate

Beschreibung

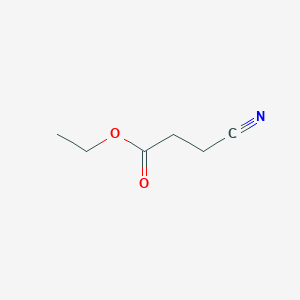

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-cyanopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-9-6(8)4-3-5-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSBTNGKMMFQNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143876 | |

| Record name | Ethyl 3-cyanopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10137-67-4 | |

| Record name | Propanoic acid, 3-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10137-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-cyanopropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10137-67-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-cyanopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-cyanopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-CYANOPROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q745927X6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl 3 Cyanopropanoate and Its Derivatives

Classical Synthesis Routes

Classical synthesis of Ethyl 3-cyanopropanoate and its derivatives has traditionally relied on established organic reactions. These methods, while effective, often involve conditions and reagents that are being re-evaluated in the context of modern green chemistry principles.

Condensation Reactions Utilizing Ethyl Cyanoacetate (B8463686) Precursors

A primary route to substituted this compound derivatives involves the condensation of ethyl cyanoacetate with various electrophiles. For instance, the reaction with ethyl chloroacetate (B1199739) can produce ethyl cyanosuccinate, which can then be further alkylated. journals.co.za One study detailed the condensation of ethyl cyanoacetate with ethyl chloroacetate to yield a mixture of ethyl cyanosuccinate and triethyl β-cyanotricarballylate, which were separable by distillation. journals.co.za The resulting ethyl cyanosuccinate was subsequently treated with methyl iodide to form ethyl α-methyl-α-cyanosuccinate. journals.co.za

Self-condensation of ethyl cyanoacetate can also occur under specific conditions. For example, in the presence of excess potash in DMSO, three molecules of ethyl cyanoacetate can undergo an intermolecular Claisen-type condensation. chemprob.org Another variation involves the use of triethyl phosphite (B83602) and zinc acetate, also resulting in a product derived from three molecules of the starting material. chemprob.org

The Knoevenagel condensation, a related reaction, is also a key method. This involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound like ethyl cyanoacetate. For example, the reaction between an aldehyde and ethyl cyanoacetate can be a step in a multi-component reaction to form more complex molecules.

Reductive Alkylation Approaches

Reductive alkylation provides another avenue for the synthesis of derivatives of ethyl cyanoacetate. This method combines a condensation reaction with a subsequent reduction in a one-pot process. A notable example is the reaction of ethyl cyanoacetate with butyraldehyde (B50154) in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas. orgsyn.org The addition of piperidine (B6355638) in glacial acetic acid facilitates the initial condensation, and the resulting intermediate is immediately hydrogenated to yield ethyl n-butylcyanoacetate. orgsyn.org This approach has also been successfully applied to produce other ethyl monoalkylcyanoacetates using different aldehydes and ketones under slightly varied conditions. orgsyn.org

Another documented procedure involves the reductive alkylation of ethyl cyanoacetate with formaldehyde (B43269) over a Pd/C catalyst to produce ethyl 2-cyanopropanoate. This process proceeds through the formation of an α-hydroxymethyl intermediate, which is then hydrogenated.

Blaise Reaction Applications in Synthesis

The Blaise reaction is a classic organometallic reaction that utilizes zinc to react an α-haloester with a nitrile, forming a β-enamino ester or, after acidic workup, a β-keto ester. organic-chemistry.orgwikipedia.org This reaction has been applied to synthesize derivatives of this compound.

In a typical Blaise reaction, an organozinc compound is formed from an α-haloester, which then adds to the nitrile. organic-chemistry.org The resulting intermediate can be hydrolyzed under basic conditions (e.g., 50% aqueous K2CO3) to yield a β-enamino ester or under acidic conditions (e.g., 1 M HCl) to afford a β-keto ester. organic-chemistry.orgwikipedia.org

For example, the reaction of various ethyl 3-aryl-3-cyanopropanoate esters with ethyl bromoacetate (B1195939) in the presence of zinc metal and a catalytic amount of trimethylsilyl (B98337) chloride has been used to synthesize a range of ethyl (Z)-2-(3-aryl-5-oxopyrrolidin-2-ylidene)acetates. rsc.org This demonstrates the utility of the Blaise reaction in creating complex heterocyclic structures from cyanopropanoate derivatives. The reaction conditions typically involve using tetrahydrofuran (B95107) (THF) as a solvent and stirring for several hours before acidic workup. rsc.org

To overcome some of the limitations of the original Blaise reaction, such as low yields and side reactions, modified procedures have been developed. These include the use of activated zinc and THF as the solvent, which significantly improves the reaction's efficiency. organic-chemistry.org

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. This includes the application of green chemistry principles to the synthesis of this compound and its derivatives.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Key principles include the use of catalysts over stoichiometric reagents, the use of non-toxic solvents (like water) or solvent-free conditions, and the use of energy-efficient methods like microwave irradiation. rsc.orgresearchgate.net

Multicomponent reactions (MCRs) are a prime example of green chemistry in action, as they combine multiple starting materials in a single step to form a complex product, thereby increasing atom economy and reducing waste. rsc.org For instance, the one-pot, four-component synthesis of 4H-pyrano[2,3-c]pyrazoles has been achieved by reacting an aromatic aldehyde, this compound, ethyl acetoacetate (B1235776), and hydrazine (B178648) hydrate (B1144303) in water at room temperature, using ZnO nanoparticles as a catalyst. rsc.org This method offers high yields (85–90%) in a short reaction time (30–60 minutes). rsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. rsc.orgresearchgate.net

In the context of this compound, microwave irradiation has been effectively used in various synthetic transformations. For example, in the synthesis of a phenylthiophene derivative, a mixture of 2-phenylacetaldehyde, this compound, sulfur, and morpholine (B109124) in ethanol (B145695) was heated under microwave irradiation at 70°C for 30 minutes, resulting in a 90% yield. nih.govuthsc.edu

Another study demonstrated the synthesis of 2-iminopyridines through the conjugate addition of ethyl 2-cyanopropanoate to alkynyl imines under microwave irradiation. clockss.org The reaction, carried out in a mixture of 1,4-dioxane (B91453) and toluene (B28343) at 160°C for 30 minutes, afforded the desired product in 80% yield. clockss.org This method proved to be more efficient than conventional heating, especially for less stable reactants. clockss.org

The synthesis of pyrano[2,3-c]pyrazole derivatives has also been significantly improved using microwave assistance. In one example, a four-component reaction using a triethylamine (B128534) base was compared between conventional heating and microwave irradiation. rsc.org The conventional method required 2-2.5 hours of reflux, while the microwave-assisted method at 280 W took only 5-6 minutes. rsc.org Another comparison showed a reaction taking 1.4 hours at 80°C with conventional heating to yield 80%, whereas microwave irradiation produced an 88% yield in just 25 minutes. rsc.orgresearchgate.net

These examples highlight the significant advantages of microwave-assisted synthesis in terms of reaction speed and efficiency, aligning with the core tenets of green chemistry.

Data Tables

Table 1: Microwave-Assisted Synthesis of a Phenylthiophene Derivative nih.govuthsc.edu

| Reactants | Solvent | Conditions | Time | Yield |

| 2-Phenylacetaldehyde, this compound, Sulfur, Morpholine | Ethanol | Microwave, 70°C | 30 min | 90% |

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrano[2,3-c]pyrazole Derivatives rsc.org

| Method | Catalyst/Base | Time | Yield |

| Conventional Heating | Triethylamine | 2-2.5 hours | - |

| Microwave Irradiation | Triethylamine | 5-6 minutes | - |

| Conventional Heating | SnCl₂ | 1.4 hours | 80% |

| Microwave Irradiation | SnCl₂ | 25 minutes | 88% |

Aqueous Medium Reactions

Catalytic Synthesis Innovations

The development of novel catalysts is crucial for advancing the synthesis of this compound and its derivatives, aiming for higher efficiency, selectivity, and sustainability.

Homogeneous catalysts, which operate in the same phase as the reactants, offer high activity and selectivity due to the excellent accessibility of their catalytic sites. In the synthesis of this compound derivatives, various homogeneous catalysts have been employed. Basic catalysts such as piperidine and sodium hydroxide (B78521) (NaOH) are commonly used to facilitate condensation reactions. rsc.org For example, the four-component synthesis of pyranopyrazole derivatives from 2-phenyl-1H-indole-3-carbaldehydes, ethyl acetoacetate, malononitrile (B47326), and hydrazine hydrate can be catalyzed by NaOH in ethanol. rsc.org

Ionic liquids have also emerged as effective homogeneous catalysts and green solvents. The acidic ionic liquid 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride ([Msim]Cl) has been used to catalyze the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles under solvent-free conditions at 30 °C, achieving yields of 87-97% in just 5-15 minutes. dntb.gov.ua The use of such catalysts often allows for mild reaction conditions and high efficiency. researchgate.net

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages such as easy separation from the reaction mixture, reusability, and enhanced stability. researchgate.netmdpi.com This makes them highly desirable for industrial and green chemical processes. researchgate.net

Palladium-on-Carbon (Pd/C): While not directly for this compound, a related process for its isomer, ethyl 2-cyanopropionate, involves hydrogenation of a mixture of ethyl cyanoacetate and formaldehyde in the presence of a Pd/C catalyst. google.com This highlights the utility of Pd/C in related cyano-ester synthesis. google.commdpi.com

Zinc Chloride (ZnCl2): Anhydrous zinc chloride is a powerful Lewis acid catalyst used in various organic reactions, including those that are key steps in derivative synthesis. umich.edu It is known to enhance reaction rates and provide excellent yields with high selectivity. umich.edu

ZnO Nanoparticles (ZnO NPs): ZnO NPs have been extensively used as an efficient, reusable, and eco-friendly heterogeneous catalyst for the four-component synthesis of pyranopyrazoles in water. nih.govresearchgate.net A study reported the synthesis of pyrano[2,3-c]pyrazole-5-carboxylate derivatives from a four-component system including this compound, using ZnO NPs as the catalyst in water at room temperature, achieving yields of 85-90%. rsc.orgnih.gov

CeO2/ZrO2: Ceria-doped zirconia (CeO2/ZrO2) has been developed as a highly effective heterogeneous catalyst for synthesizing pyranopyrazoles. mdpi.comencyclopedia.pub In a four-component reaction involving malononitrile, hydrazine hydrate, ethyl acetoacetate, and substituted aldehydes in ethanol, the CeO2/ZrO2 catalyst provided excellent yields (88–98%) in just 15 minutes at room temperature. mdpi.comresearchgate.net The catalyst is easily recoverable and can be reused for multiple cycles. rsc.org

Magnetic Fe3O4 Nanoparticles: Magnetic nanoparticles (MNPs) of iron oxide (Fe3O4) are particularly attractive because they can be easily separated from the reaction medium using an external magnet. rsc.org They have been successfully employed as a heterogeneous catalyst in the aqueous-medium synthesis of pyranopyrazoles from ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile. rsc.orgresearchgate.netresearchgate.netthieme-connect.com The reactions are typically fast, clean, and high-yielding. researchgate.net The Fe3O4 core can also be functionalized, for example as Fe3O4@SiO2, to further enhance catalytic activity. mdpi.com

Yttrium Iron Garnet (YIG): Yttrium iron garnet (Y3Fe5O12), a magnetic nanocatalyst, has been introduced for the solvent-free synthesis of pyranopyrazoles. rsc.orgmdpi.com This highly efficient and recyclable catalyst facilitates the reaction between hydrazine hydrate, ethyl acetoacetate, malononitrile, and aldehydes at 80 °C, producing excellent yields (89–95%) in 20 minutes. mdpi.comencyclopedia.pub

Hybrid Alginate–Brushite Beads: An innovative, eco-friendly heterogeneous catalyst composed of hybrid alginate-brushite xerogel beads has been developed for Knoevenagel condensation. researcher.lifeafricaresearchconnects.com This material, derived from phosphated alginate and calcium cations, forms a crystalline structure predominantly of brushite. researchgate.netafricaresearchconnects.com It effectively catalyzes the condensation of aromatic aldehydes with activated methylene compounds "on-water" under mild conditions, with yields up to 97%. researcher.liferesearchgate.netafricaresearchconnects.com The catalyst is recyclable, maintaining its effectiveness over several runs, which underscores its potential in sustainable synthesis. researcher.lifeafricaresearchconnects.com

| Catalyst | Reaction / Product | Key Advantages | Yield (%) | Reference |

|---|---|---|---|---|

| ZnO NPs | Pyranopyrazoles in water | Reusable, eco-friendly, efficient in water | 85–90 | rsc.orgnih.govnih.gov |

| CeO₂/ZrO₂ | Pyranopyrazoles in ethanol | High activity, short reaction time (15 min), recyclable | 88–98 | mdpi.comencyclopedia.pub |

| Magnetic Fe₃O₄ NPs | Pyranopyrazoles in water | Easy magnetic separation, reusable, high yield | up to 97 | researchgate.netresearchgate.netthieme-connect.com |

| Yttrium Iron Garnet (YIG) | Pyranopyrazoles (solvent-free) | Highly efficient, recyclable, fast (20 min) | 89–95 | rsc.orgmdpi.comencyclopedia.pub |

| Hybrid Alginate–Brushite Beads | Knoevenagel condensation | Eco-friendly, "on-water" catalysis, mild conditions, recyclable | up to 97 | researcher.liferesearchgate.netafricaresearchconnects.com |

Organocatalysis

Organocatalysis has emerged as a powerful tool in the synthesis of this compound and its derivatives, primarily through the Michael addition reaction. wikipedia.org This approach avoids the use of metal catalysts, offering a more sustainable and often milder reaction pathway.

A key strategy involves the use of chiral primary amine-thiourea catalysts. These bifunctional catalysts activate both the nucleophile and the electrophile. The primary amine moiety reacts with aldehydes or ketones to form a nucleophilic enamine intermediate. mdpi.com Simultaneously, the thiourea (B124793) group acts as a hydrogen-bond donor, activating the Michael acceptor (e.g., an α,β-unsaturated compound) and enhancing its electrophilicity. mdpi.comresearchgate.net For instance, thiourea catalysts derived from (R,R)-1,2-diphenylethylenediamine (DPEN) have been successfully employed in the Michael addition of aldehydes to α,β-unsaturated nitroalkenes, achieving high yields and excellent enantioselectivities (97–99% ee). mdpi.com This dual activation model is crucial for achieving high reactivity and stereocontrol. researchgate.net

Another class of effective organocatalysts includes substituted β-prolines. For example, 3-decyl-β-proline has been shown to catalyze Michael addition reactions in water without the need for an organic solvent. acs.org The lipophilic decyl group is thought to promote the reaction through hydrophobic interactions, leading to high yields and diastereoselectivities with low catalyst loading. acs.org The reaction of ketones and aldehydes with nitroolefins is effectively catalyzed by these modified prolines. acs.org

The general mechanism for organocatalyzed Michael additions involves the deprotonation of a pronucleophile, such as a malonate or cyanoacetate, to form a stabilized carbanion, which then attacks the β-carbon of an electron-deficient alkene (the Michael acceptor). wikipedia.org The choice of organocatalyst and reaction conditions can significantly influence the reaction's efficiency and stereochemical outcome.

Table 1: Examples of Organocatalysts in Michael Additions

| Catalyst Type | Example Catalyst | Reactants | Key Features | Ref |

|---|---|---|---|---|

| Amine-Thiourea | (R,R)-DPEN-derived thiourea | Aldehydes, Nitroalkenes | Dual activation via enamine and H-bonding; High enantioselectivity (97-99% ee) | mdpi.com |

Asymmetric Catalysis and Chiral Auxiliaries in this compound Transformations

Asymmetric catalysis provides a direct route to enantiomerically enriched this compound derivatives, which are valuable chiral building blocks. This can be achieved using either chiral catalysts or chiral auxiliaries covalently bonded to the substrate.

Asymmetric Catalysis: Transition metal complexes featuring chiral ligands are widely used. For example, rhodium(III) complexes with box-type chiral inductors have been used in the Michael addition of cyanopropionate to acrolein, affording the product with up to 86% enantiomeric excess (ee). umich.edu Similarly, rhodium catalysts coordinated with chiral diene ligands can catalyze the 1,4-addition of arylboronic acids to arylmethylene cyanoacetates, producing 3,3-diaryl-2-cyanopropanoates with up to 99% ee. iyte.edu.tr

Palladium catalysis has also proven effective. Planar chiral ferrocene-based imidazoline (B1206853) palladacycles are capable of catalyzing the asymmetric 1,4-addition of α-cyanoacetates to enones. researchgate.net A notable feature of this system is its diastereodivergency; by switching between mono- and bis-palladacycle catalysts, one can selectively access different diastereomers of the product, which contains adjacent quaternary and tertiary stereocenters. researchgate.net

Phase-transfer catalysis represents another important asymmetric strategy. The alkylation of a cyanopropanoate using ethyl iodoacetate under chiral phase-transfer-catalyzed conditions has been used to establish an all-carbon stereogenic center in the synthesis of enantiomerically pure 3-methyl-β-proline. acs.org

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed. For example, (S)-4-isopropyl-1-phenylimidazolidin-2-thione has been explored as a chiral auxiliary in stereoselective propionate (B1217596) aldol (B89426) reactions. molaid.com The diastereoselective alkylation of chiral 2-cyano esters, where the chirality is introduced via an auxiliary, is another demonstrated application of this principle. acs.org

Table 2: Selected Asymmetric Catalytic Systems for Cyanopropanoate Transformations

| Catalyst/System | Reaction Type | Substrates | Enantioselectivity (ee) | Ref |

|---|---|---|---|---|

| RhCl(cyclooctene)₂ / Chiral Box Ligand | Michael Addition | Cyanopropionate, Acrolein | Up to 86% | umich.edu |

| Rhodium / Chiral Diene Ligand | 1,4-Addition | Arylboronic acids, Arylmethylene cyanoacetates | Up to 99% | iyte.edu.tr |

| Chiral Palladacycle | 1,4-Addition | α-Cyanoacetates, Enones | High | researchgate.net |

Synthesis of Specific this compound Derivatives

Substituted this compound Analogues

The synthesis of substituted analogues of this compound allows for the introduction of diverse functional groups, creating a wide range of valuable intermediates for pharmaceuticals and other complex molecules. nih.gov

One common approach is the Michael addition of a nucleophile to a substituted acrylate. For instance, Ethyl 3-(pyridin-2-ylamino)propanoate is prepared by the reaction of 2-aminopyridine (B139424) with ethyl acrylate. chemicalbook.com This reaction is catalyzed by trifluoromethanesulfonic acid in ethanol at elevated temperatures. chemicalbook.com

Another strategy involves the modification of a pre-existing propanoate skeleton. For example, the synthesis of (S)-ethyl 3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-cyanopropanoate starts from Fmoc protected D-isoasparagine. nih.gov The synthesis involves esterification followed by conversion of a primary amide to a nitrile using trifluoroacetic anhydride. nih.gov

Formylation of substituted propanoates is a method to introduce a reactive group for further elaboration. The synthesis of ethyl 2-formyl-3-methylbutanoate is achieved by treating ethyl 3-methylbutanoate with a strong base like lithium diisopropylamide (LDA) followed by quenching with ethyl formate. acs.org

Table 3: Synthesis of Substituted this compound Analogues

| Derivative Name | Key Reactants | Synthetic Method | Ref |

|---|---|---|---|

| Ethyl 3-(pyridin-2-ylamino)propanoate | 2-Aminopyridine, Ethyl acrylate | Acid-catalyzed Michael Addition | chemicalbook.com |

| (S)-Ethyl 3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-cyanopropanoate | (S)-ethyl 3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-amino-4-oxobutanoate | Dehydration of primary amide | nih.gov |

2,3-Dicyanoethyl Propanoates

The synthesis of 2,3-dicyanoethyl propanoate, a molecule featuring two nitrile groups, is valuable for producing pesticide intermediates. patsnap.com A described method involves the reaction of ethyl fumarate (B1241708) with a cyanide source. patsnap.com This process represents a conjugate addition of cyanide to the double bond of the fumarate ester, followed by a second nucleophilic attack to form the dicyanated product. The technology aims for high yield and product purity greater than 98%. patsnap.com

Reactivity and Reaction Mechanisms of Ethyl 3 Cyanopropanoate

Nucleophilic and Electrophilic Properties of Cyano and Ester Groups

The cyano and ester functionalities in ethyl 3-cyanopropanoate exhibit distinct electronic properties that govern its reactivity.

The cyano group possesses a carbon-nitrogen triple bond. Due to the high electronegativity of nitrogen, the carbon atom of the cyano group is electron-deficient and, therefore, electrophilic. fiveable.me This makes it susceptible to attack by nucleophiles. numberanalytics.comnumberanalytics.com The nitrogen atom, with its lone pair of electrons, can also exhibit nucleophilic character, although this is less common in its reactions. studymind.co.uk The cyano group is a strong electron-withdrawing group, which influences the acidity of adjacent C-H bonds. numberanalytics.com

Reactions Involving the Active Methylene (B1212753) Group

The methylene group (-CH2-) situated between the cyano and ester groups is flanked by two electron-withdrawing groups, rendering the protons on this carbon acidic. This "active methylene" group is a key site of reactivity.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene compound and an aldehyde or ketone, catalyzed by a weak base, to form a new carbon-carbon double bond. pw.livepurechemistry.orgmychemblog.com this compound can act as the active methylene component in this reaction. numberanalytics.com

The mechanism involves the following steps: purechemistry.orgnumberanalytics.com

Deprotonation: A base removes a proton from the active methylene group of this compound, forming a resonance-stabilized carbanion (enolate). purechemistry.org

Nucleophilic Addition: The carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. purechemistry.org

Dehydration: The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated product. mychemblog.com

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Aldehyde or Ketone | Weak Base (e.g., piperidine (B6355638), pyridine) | α,β-unsaturated cyano ester |

Michael Addition Reactions

In the Michael addition, a nucleophile (Michael donor) adds to an α,β-unsaturated carbonyl compound (Michael acceptor) in a conjugate or 1,4-addition fashion. wikipedia.orgchemistryworld.com The carbanion generated from this compound by deprotonation of the active methylene group can serve as a potent Michael donor. chemistrysteps.com

The general mechanism proceeds as follows: masterorganicchemistry.com

Formation of the Nucleophile: A base abstracts a proton from the active methylene group of this compound to form an enolate.

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system.

Protonation: The resulting enolate is protonated to give the final adduct.

| Michael Donor | Michael Acceptor | Product |

| Enolate of this compound | α,β-unsaturated ketone, ester, or nitrile | 1,5-dicarbonyl compound or related structure |

Alkylation Reactions

The acidic protons of the active methylene group in this compound can be removed by a suitable base to form a nucleophilic carbanion. This carbanion can then undergo alkylation upon reaction with an alkyl halide. biosynth.com This reaction is a classic example of forming a new carbon-carbon bond at the α-position to both the cyano and ester groups.

The general steps are:

Deprotonation: A strong base (e.g., sodium ethoxide, sodium hydride) removes a proton from the active methylene group.

Nucleophilic Substitution: The resulting carbanion attacks the electrophilic carbon of an alkyl halide in an SN2 reaction, displacing the halide and forming a new C-C bond.

Hydrolysis of this compound

Both the ester and the cyano groups in this compound can be hydrolyzed under acidic or basic conditions. libretexts.org

Ester Hydrolysis:

Acid-catalyzed hydrolysis: In the presence of an acid catalyst and water, the ester is hydrolyzed to a carboxylic acid and ethanol (B145695). libretexts.org This is a reversible reaction, the reverse of Fischer esterification. saskoer.ca The mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by water, and subsequent elimination of ethanol. libretexts.org

Base-promoted hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521), leads to the irreversible formation of a carboxylate salt and ethanol. libretexts.orgsaskoer.ca The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. saskoer.ca

Nitrile Hydrolysis:

Acid-catalyzed hydrolysis: Heating with an aqueous acid (e.g., HCl) first converts the nitrile to an amide intermediate, which is then further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. jove.comchemguide.co.uk The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. libretexts.orgjove.com

Base-catalyzed hydrolysis: Reaction with a hot aqueous base (e.g., NaOH) also proceeds through an amide intermediate to yield a carboxylate salt and ammonia. libretexts.orgchemguide.co.ukchemistrysteps.com The hydroxide ion directly attacks the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com

Under harsh hydrolytic conditions, both functional groups will react, ultimately leading to the formation of succinic acid or its salt.

| Condition | Ester Product | Nitrile Product |

| Acidic Hydrolysis | Carboxylic Acid | Carboxylic Acid & Ammonium Salt |

| Basic Hydrolysis | Carboxylate Salt | Carboxylate Salt & Ammonia |

Reduction of the Cyano Group to Amine Functionality

The cyano group of this compound can be reduced to a primary amine (-CH2NH2). libretexts.org This transformation is a valuable method for synthesizing amines. studymind.co.ukwikipedia.org

Common methods for nitrile reduction include:

Catalytic Hydrogenation: This is often the most economical method. wikipedia.org It involves reacting the nitrile with hydrogen gas (H2) in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. wikipedia.orgchemguide.co.uk The reaction typically requires elevated temperature and pressure. chemguide.co.uk Depending on the conditions, side reactions can lead to the formation of secondary and tertiary amines. wikipedia.org

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for reducing nitriles to primary amines. libretexts.orgchemguide.co.uk The reaction is typically carried out in an ether solvent, followed by an aqueous or acidic workup. chemguide.co.ukchemistrysteps.com Other reagents like diborane (B8814927) can also be used. wikipedia.org

| Reagent | Product | Conditions |

| H2 / Metal Catalyst (Ni, Pd, Pt) | Primary Amine | High temperature and pressure |

| Lithium Aluminum Hydride (LiAlH4) | Primary Amine | Ether solvent, followed by workup |

Cyclization Reactions Leading to Heterocyclic Compoundsnumberanalytics.com

This compound is a precursor in the synthesis of several heterocyclic compounds. biosynth.com Its ability to undergo cyclization reactions is a key feature of its chemical behavior, enabling the construction of ring systems that are fundamental to many areas of chemical science. numberanalytics.com

Oxazolidinones are a class of heterocyclic compounds with significant applications, particularly in the pharmaceutical industry. The synthesis of N-aryl-2-oxazolidinones can be achieved from N-aryl-carbamates and epichlorohydrin (B41342) under mild conditions. arkat-usa.org While direct reactions involving this compound to form oxazolidinones are not extensively detailed in the provided context, its role as a precursor for other organic compounds suggests its potential involvement in multi-step syntheses leading to such heterocyclic systems. biosynth.com For instance, the synthesis of oxazolidinone antibacterial agents often involves N-aryl carbamates, which can potentially be derived from precursors related to this compound. google.com

Table 1: Synthesis of Oxazolidinone from Ethyl 4-bromo-3-fluorophenylcarbamate and (R)-epichlorohydrin arkat-usa.org

| Entry | Base | Solvent | Time (h) | Yield (%) |

| 1 | LiOH | THF | 24 | 45 |

| 2 | NaOH | THF | 24 | 20 |

| 3 | KOH | THF | 24 | 15 |

| 4 | Cs2CO3 | THF | 24 | 30 |

| 5 | LiOtBu | THF | 24 | 60 |

| 6 | NaOtBu | THF | 24 | 55 |

| 7 | KOtBu | THF | 24 | 50 |

| 8 | LiHMDS | THF | 24 | 70 |

| 9 | NaHMDS | THF | 24 | 65 |

| 10 | KHMDS | THF | 24 | 60 |

This compound is utilized in the synthesis of cyclopropene (B1174273) derivatives. biosynth.com The reaction of 1,1-dichloro-2-cyanocyclopropane with phenols under phase-transfer catalysis (PTC) conditions can lead to the formation of intermediate cyclopropenes. psu.edu These reactions highlight the role of the cyano group in facilitating the formation of the three-membered ring structure. The generation of difluorocarbene in situ and its reaction with alkynes is a common method for producing difluorocyclopropenes. organic-chemistry.org

Table 2: PTC Reactions of 1,1-dichloro-2-cyanocyclopropane (1) with Phenols (2a-d) psu.edu

| Phenol | Ratio (2/1) | Temperature (°C) | Time (h) | Product Ratio (6/4) |

| 2a | 2.2 | 35-40 | 1 | ~2:1 |

| 2a | 1.1 | 35-40 | 1 | ~23:1 |

| 2a | - | 20-25 | - | 6a as main product |

The synthesis of quinolizine derivatives can involve intermediates derived from this compound. For instance, the synthesis of 1,2,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-one has been described starting from 1-ethoxycarbonylmethyl-3,4-dihydroisoquinoline. rsc.org Although this starting material is not directly this compound, the structural motif of an ethyl ester with a potential for cyclization is present. An attempted synthesis of a key intermediate, 1-ethoxycarbonylethyl-3,4-dihydroisoquinoline, involved the condensation of this compound with (2-chloroethyl)benzene, though this specific reaction yielded non-basic products. rsc.org

Pyrano[2,3-c]pyrazoles are synthesized through multicomponent reactions, which are efficient methods for creating complex molecules in a single step. rsc.orgnih.govsemanticscholar.org These reactions often involve an aldehyde, malononitrile (B47326), a β-ketoester like ethyl acetoacetate (B1235776), and hydrazine (B178648) hydrate (B1144303). rsc.orgnih.gov While this compound is not a direct reactant in the most common multicomponent syntheses of pyrano[2,3-c]pyrazoles, structurally similar compounds containing cyano and ester groups are key starting materials. rsc.orgnih.gov For example, a four-component reaction for the synthesis of pyrano[2,3-c]pyrazole derivatives uses ethyl acetoacetate, which shares the ethyl ester feature. semanticscholar.org Some syntheses of pyrazole (B372694) derivatives do utilize ethyl cyanopropionate compounds in reactions with diazotized anilines. google.com

The synthesis of spiro-pyrano[2,3-c]pyrazole derivatives also relies on multicomponent reactions. researchgate.net These reactions often utilize pyrazolones and isatylidene malononitriles or similar substrates. metu.edu.trrsc.org The formation of these spirocyclic systems involves a cascade reaction, such as a Michael addition followed by cyclization. metu.edu.trrsc.org Organocatalysts are often employed to achieve high enantioselectivity in these syntheses. metu.edu.tr The core structure is built from precursors that, like this compound, contain functionalities capable of participating in complex ring-forming sequences.

The catalytic hydrogenation of ethyl α-methyl-α-cyanosuccinate, a derivative that can be synthesized from ethyl cyanoacetate (B8463686), leads to the formation of ethyl 3-methyl-pyrrolid-1-one-3-carboxylate. journals.co.za This reaction proceeds through the reduction of the cyano group to a primary amine, which then undergoes intramolecular ring closure with the ester group to form the pyrrolidone ring. journals.co.za This demonstrates a classic example of using the functionalities present in a cyano-ester compound to construct a five-membered heterocyclic ring. A similar strategy involving nitrile anion cyclization is used for the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines. researchgate.net

Spiro-pyrano[2,3-c]pyrazole Derivatives

Multicomponent Reactions (MCRs) Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are highly valued in organic synthesis for their efficiency and atom economy. This compound, with its reactive nitrile and ester functionalities, along with an active methylene group, serves as a versatile building block in certain MCRs for the construction of complex heterocyclic scaffolds.

Research has identified the participation of this compound in a one-pot, four-component reaction for the synthesis of highly functionalized pyrano[2,3-c]pyrazole-5-carboxylate derivatives. nih.gov This reaction highlights the ability of this compound to act as a key C3 synthon, contributing to the formation of the core heterocyclic structure.

A notable example involves the reaction of an aromatic aldehyde, this compound, ethyl acetoacetate, and hydrazine hydrate. nih.gov This condensation reaction, catalyzed by zinc oxide nanoparticles (ZnO NPs) in an aqueous medium at room temperature, proceeds efficiently to yield the corresponding pyrano[2,3-c]pyrazole-5-carboxylates. nih.gov The use of water as a solvent and nanoparticle catalysis positions this method as a green and sustainable approach. nih.gov

The general scheme for this four-component reaction is as follows:

Reaction Scheme: Four-Component Synthesis of Pyrano[2,3-c]pyrazole-5-carboxylates

Detailed findings from this research are summarized in the table below, showcasing the typical conditions and high yields achieved in this MCR.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Solvent | Conditions | Yield | Product Class | Reference |

|---|---|---|---|---|---|---|---|---|---|

| Aromatic Aldehyde | This compound | Ethyl Acetoacetate | Hydrazine Hydrate | ZnO NPs | Water | Room temperature stirring, 30–60 min | 85–90% | Pyrano[2,3-c]pyrazole-5-carboxylate derivatives | nih.gov |

The mechanism of this reaction is believed to proceed through a series of sequential steps, including an initial Knoevenagel condensation, followed by the in-situ formation of a pyrazolone (B3327878) intermediate from the reaction of ethyl acetoacetate and hydrazine hydrate. A subsequent Michael addition involving the enolate of the pyrazolone and the Knoevenagel adduct, followed by intramolecular cyclization and tautomerization, leads to the final fused heterocyclic system. The specific role of this compound in this sequence contributes to the formation of the pyran ring portion of the final product. While the broader field of pyranopyrazole synthesis often utilizes malononitrile in place of this compound, this specific example demonstrates the utility of this compound in generating structural diversity within this important class of heterocycles. nih.govrsc.org

Applications of Ethyl 3 Cyanopropanoate in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The reactivity of ethyl 3-cyanopropanoate makes it an essential component in the synthesis of intricate organic structures. lookchem.com The presence of both a cyano and an ester group provides multiple reaction sites, enabling chemists to construct complex molecular architectures through various synthetic routes. biosynth.com It is frequently used in reactions such as alkylation, cyclization, and condensation to introduce the cyanoethyl moiety into a target molecule. biosynth.com This versatility has led to its use in the preparation of a wide range of compounds, including substituted aromatics and heterocyclic systems.

For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester group can undergo saponification or transesterification. musechem.com These transformations allow for the elaboration of the initial structure into more complex derivatives. The ability to participate in both nucleophilic and electrophilic reactions further enhances its utility as a foundational element in multi-step syntheses.

Table 1: Key Reactions of this compound in Complex Molecule Synthesis

| Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Hydrolysis of Nitrile | Acid or Base | Carboxylic Acid |

| Reduction of Nitrile | Reducing Agents (e.g., H₂, Raney Ni) | Primary Amine |

| Saponification of Ester | Base (e.g., NaOH) | Carboxylate Salt |

| Transesterification | Alcohol, Acid/Base Catalyst | Different Ester |

| Alkylation | Alkyl Halide, Base | Substituted Propanoate |

| Cyclization | Various, depending on target heterocycle | Heterocyclic Rings |

Pharmaceutical Intermediate Synthesis

This compound plays a significant role as an intermediate in the synthesis of various pharmaceutical compounds. lookchem.commusechem.com Its structural features are incorporated into numerous active pharmaceutical ingredients (APIs) and their precursors. mdpi.com

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. ijpsonline.com this compound serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). The nitrile and ester functionalities within this compound allow for its incorporation into a variety of drug scaffolds. musechem.com These functional groups can be chemically modified in later synthetic steps to produce the final active drug molecule. The use of this building block is particularly valuable in the development of new chemical entities with potential therapeutic applications in areas such as neurological disorders and cancer.

Dabigatran (B194492) etexilate, an oral anticoagulant, is a prominent example of a pharmaceutical whose synthesis involves intermediates derived from or related to this compound. newdrugapprovals.orgderpharmachemica.com While various synthetic routes exist, some patented processes for dabigatran etexilate involve the use of ethyl 3-{3-amino-4-(methylamino)benzoylamino}propanoate. newdrugapprovals.org This intermediate, which contains the core structure related to ethyl 3-aminopropanoate, is then further reacted to construct the complex benzimidazole (B57391) core of dabigatran. newdrugapprovals.orggoogleapis.com For instance, one process describes the condensation of this intermediate with N-(4-cyanophenyl)glycine to form a key benzimidazole derivative. newdrugapprovals.org This derivative is then converted in subsequent steps to dabigatran etexilate. newdrugapprovals.orgresearchgate.net

Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, have shown promise as anti-tumor agents. mdpi.com The synthesis of certain anti-tumor alkaloids and their analogues can utilize intermediates derived from cyanopropanoate structures. nih.gov The cyano and ester functionalities are valuable for constructing the complex heterocyclic ring systems characteristic of many alkaloids. mdpi.comnih.gov For example, synthetic strategies towards certain β-carboline alkaloids, some of which exhibit anti-tumor effects, may involve precursors with similar structural motifs. mdpi.comnih.gov

Role in Dabigatran Etexilate Synthesis

Agrochemical Intermediate Synthesis

The utility of this compound extends to the agrochemical industry, where it is used as an intermediate in the production of pesticides. lookchem.comalzchem.com

Phenyl pyrazole (B372694) pesticides are a class of insecticides known for their effectiveness against a broad range of pests. google.comenvironmentclearance.nic.in The synthesis of some of these pesticides involves the use of cyanopropionate derivatives. google.com For example, in the synthesis of Fipronil, a widely used broad-spectrum insecticide, a key step involves the reaction of a diazotized aniline (B41778) derivative with a cyanopropionate compound, such as ethyl-2,3-dicyanopropionate, to form a pyrazole derivative. google.com This pyrazole is a crucial intermediate that is further modified to produce the final pesticide. google.com

Material Science Applications

In the realm of material science, the utility of this compound is primarily as a precursor or intermediate in the synthesis of more complex functional molecules rather than as a direct component in materials. Its reactivity is harnessed to construct specific molecular architectures that can be incorporated into larger systems. The compound's ability to participate in various reactions makes it a useful starting material for creating novel organic compounds with potential applications in this field. lookchem.com Chemical suppliers categorize it among "Organic Building Blocks" and specialty chemicals for research and industrial applications, which include the development of new materials. cymitquimica.comchemuniverse.com

A common point of confusion arises between this compound and its structural isomer, ethyl 2-cyanoacetate, particularly concerning the synthesis of cyanoacrylate polymers. It is crucial to note that poly(ethyl cyanoacrylate) (PECA), the primary component of many instant adhesives, is not synthesized from this compound.

Poly(ethyl cyanoacrylate) is the result of the polymerization of its corresponding monomer, ethyl 2-cyanoacrylate (ECA). afinitica.com The industrial synthesis of the ECA monomer is typically achieved through a Knoevenagel condensation of the isomer ethyl 2-cyanoacetate with formaldehyde (B43269). globalsources.com This process generates a prepolymer that is then thermally depolymerized to yield the high-purity ECA monomer. afinitica.com

A literature review does not indicate that this compound is used as a monomer for the synthesis of poly(ethyl cyanoacrylate) or other large-scale polymer systems. Its application in the polymer field is generally limited to its inclusion in chemical catalogs that also list polymer reagents and additives. ambeed.com

Table 1: Comparison of Isomeric Cyano-Esters in Polymer Synthesis

| Feature | This compound | Ethyl 2-cyanoacetate |

| Synonym | Ethyl 3-cyanopropionate | Ethyl cyanoacetate (B8463686) |

| CAS Number | 10137-67-4 nih.gov | 105-56-6 |

| Chemical Formula | C₆H₉NO₂ chemspider.com | C₅H₇NO₂ |

| Structure | ||

| Role in PECA Synthesis | Not a direct precursor. | Key precursor for the synthesis of the ethyl 2-cyanoacrylate (ECA) monomer. globalsources.com |

Natural Product Synthesis

This compound is a valuable precursor for the synthesis of heterocyclic compounds, which are foundational structures in a vast array of natural products and pharmaceutically active molecules. uomus.edu.iq The dual functionality of the molecule allows for its participation in cyclization and multi-component reactions to build complex ring systems.

Its utility has been demonstrated in the synthesis of various heterocyclic scaffolds, including quinolizines and cyclopropenes. biosynth.com For instance, this compound can be employed in green, multi-component reactions to create substituted pyran-annulated heterocyclic systems. These reactions are efficient and can be performed under environmentally friendly conditions.

One notable example is the four-component synthesis of pyrano[2,3-c]pyrazole derivatives. In this reaction, this compound reacts with an aromatic aldehyde, ethyl acetoacetate (B1235776), and hydrazine (B178648) hydrate (B1144303). The use of a nanoparticle catalyst in an aqueous medium at room temperature can lead to high yields of the desired heterocyclic product. Such pyranopyrazole cores are of significant interest in medicinal chemistry due to their diverse biological activities.

Table 2: Example of Heterocycle Synthesis Using this compound

| Reaction | Synthesis of Pyrano[2,3-c]pyrazole-5-carboxylate Derivatives |

| Reactants | Aromatic aldehyde, This compound , Ethyl acetoacetate, Hydrazine hydrate |

| Catalyst | ZnO Nanoparticles |

| Solvent | Water |

| Conditions | Room temperature stirring |

| Reaction Time | 30–60 minutes |

| Reported Yield | 85–90% |

Computational and Theoretical Studies of Ethyl 3 Cyanopropanoate

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior and interactions of molecules. While dedicated, in-depth molecular dynamics simulation studies solely on Ethyl 3-cyanopropanoate are not extensively documented in publicly available literature, its structural properties are often analyzed in the context of larger molecular systems where it serves as a building block.

Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental in determining the electronic properties of a molecule. These calculations provide data on molecular orbital energies, charge distribution, and other quantum-chemical parameters that are crucial for understanding reactivity.

Calculations performed using methods like the B3LYP hybrid functional with a 6-311++G(d,p) basis set are standard for obtaining optimized molecular structures and thermodynamic parameters. mdpi.com For molecules with functionalities similar to this compound, such calculations are used to determine parameters like the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the electrostatic potential. researchgate.netresearchgate.net

The HOMO and LUMO are the frontier molecular orbitals, and their energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. The electrostatic potential surface maps the charge distribution, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atom of the cyano group and the oxygen atoms of the ester group would be expected to be electron-rich regions.

Computed Physicochemical and Quantum Chemical Properties

Various computational methods are used to predict the physicochemical properties of molecules. Below is a table of computed properties for this compound, sourced from multiple predictive models.

| Property | Value | Method/Source |

| Molecular Formula | C₆H₉NO₂ | PubChem nih.gov |

| Molecular Weight | 127.14 g/mol | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 50.1 Ų | PubChem nih.gov |

| XLogP3-AA (LogP) | 0.1 | PubChem nih.gov |

| Consensus Log Po/w | 0.72 | Ambeed ambeed.com |

| Number of Rotatable Bonds | 4 | Ambeed ambeed.com |

| Number of H-bond Acceptors | 3 | Ambeed ambeed.com |

| Number of H-bond Donors | 0 | Ambeed ambeed.com |

This table is interactive. Click on the headers to sort the data.

These computed values provide a theoretical basis for understanding the molecule's behavior in different environments, such as its solubility and membrane permeability, which are important in synthetic chemistry and drug design contexts.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies investigate how the molecular structure of a compound influences its chemical reactivity. For this compound, its reactivity is primarily dictated by the presence of the ester and the cyano functional groups.

The electron-withdrawing nature of both the cyano (-CN) and the ethyl ester (-COOEt) groups influences the acidity of the α-protons (the hydrogens on the carbon adjacent to the cyano group). However, in this compound, these groups are separated by methylene (B1212753) groups, so the primary sites of reactivity are the functional groups themselves.

Reactivity at the Cyano Group : The cyano group can undergo various transformations. For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine.

Reactivity at the Ester Group : The ester group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to a carboxylic acid, or undergo transesterification with other alcohols.

Participation in Cyclization Reactions : this compound is a key reactant in the Gewald reaction, where it reacts with a ketone or aldehyde and elemental sulfur in the presence of a base (like morpholine) to form a substituted 2-aminothiophene. nih.gov This reaction is a cornerstone in the synthesis of various heterocyclic compounds, including thienopyrimidines. nih.gov

In an asymmetric titanium-catalyzed cyclopropanation reaction, this compound was used as a model substrate to react with a Grignard reagent. thieme-connect.com This study investigated how different chiral ligands on the titanium catalyst influenced the diastereoselectivity of the resulting spirocyclic amide, providing insight into the steric and electronic interactions at play during the reaction. thieme-connect.com The structure of the nitrile was shown to be a critical factor in the reactivity and stereochemical outcome of the transformation. thieme-connect.com

These examples demonstrate how the inherent structural and electronic features of this compound, which can be elucidated through computational studies, govern its reactivity in a wide range of chemical transformations.

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques

Chromatographic methods are fundamental in separating ethyl 3-cyanopropanoate from impurities and determining its purity. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-High-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are among the most utilized techniques. bldpharm.comambeed.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of this compound. bldpharm.com For instance, a reverse-phase (RP) HPLC method can be employed with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com Chiral HPLC, using columns like Chiralpak OD-H, is also utilized to separate enantiomers of related chiral compounds, demonstrating the technique's power in resolving stereoisomers. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. bldpharm.comambeed.com LC-MS is instrumental in confirming the molecular weight of this compound and its derivatives, as well as identifying byproducts and degradation products in complex mixtures. beilstein-journals.orgresearchgate.net For example, Electrospray Ionization (ESI) is a common ionization source used in LC-MS analysis of related compounds. beilstein-journals.orgrsc.org

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers faster analysis times and higher resolution compared to conventional HPLC. bldpharm.comambeed.com The use of smaller particle size columns (e.g., sub-2 µm) allows for rapid purity assessments and is particularly advantageous in high-throughput screening environments. sielc.com UPLC analysis has been successfully applied to monitor the complete conversion of starting materials in reactions involving related cyanoesters. epo.org

Gas Chromatography (GC): GC is a primary method for assessing the purity of volatile compounds like this compound. tcichemicals.comtcichemicals.com Purity is often determined as a percentage based on the peak area in the chromatogram. tcichemicals.comtcichemicals.com When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the compound and its impurities by comparing the resulting mass spectrum with spectral libraries like the NIST Mass Spectrometry Data Center. nih.gov

Spectroscopic Methods

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of this compound. bldpharm.comambeed.com

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments.

¹³C NMR: Carbon NMR is used to determine the number and types of carbon atoms in the molecule. nih.gov For related compounds, detailed chemical shift data and coupling constants have been reported, aiding in the complete structural assignment. rsc.orgrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the nitrile (C≡N) and ester (C=O) functional groups. nih.gov The NIST WebBook provides access to the IR spectrum of the isomeric compound ethyl 2-cyanopropionate, which can serve as a reference. nist.gov

Mass Spectrometry (MS): Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. bldpharm.comambeed.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. rsc.orgrsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound, GC-MS analysis reveals a top peak at m/z 82. nih.gov

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA): TGA is a thermal analysis method that measures the change in mass of a sample as a function of temperature. wikipedia.orgeltra.com This technique is used to evaluate the thermal stability of a substance. wikipedia.org For this compound, TGA can determine the onset temperature of decomposition, providing information about its stability at elevated temperatures. wikipedia.orgresearchgate.net TGA can be coupled with other techniques like mass spectrometry (TGA-MS) to identify the gases evolved during decomposition. ardena.com

Molecular Weight Determination

Gel Permeation Chromatography (GPC): While GPC is primarily used for determining the molecular weight distribution of polymers, it can also be applied to smaller molecules. oecd.orgoecd.org GPC separates molecules based on their hydrodynamic volume in solution. knauer.net For a compound like this compound, GPC is not the primary method for molecular weight determination, as mass spectrometry provides more accurate and direct information for small molecules. nih.govepa.gov However, GPC is a crucial technique for characterizing polymers synthesized using this compound or its derivatives. researchgate.net

Data Tables

Table 1: Chromatographic and Spectroscopic Data for this compound and Related Compounds

| Analytical Technique | Compound | Key Findings |

| GC-MS | This compound | Top m/z peaks at 82, 54, and 100 nih.gov |

| ¹³C NMR | Ethyl 2-cyano-3-cyclohexylpropanoate | Chemical shifts (δ) at 166.53, 116.67, 62.66, 36.95, 35.26, 35.15, 32.97, 31.90, 26.10, 25.82, 25.70, 13.91 ppm rsc.org |

| HRMS (ESI) | Ethyl 2-cyano-3-cyclohexylpropanoate | [M+Na]⁺ calculated: 232.1308, found: 232.1308 rsc.org |

| ¹H NMR | Ethyl 2-benzyl-3-(4-chlorophenyl)-2-cyanopropanoate | δ 7.25 - 7.45 (m, 9 H), 4.04 (q, J = 7.12 Hz, 2H), 3.36, 3.33 (AB system, JAB = 11.32 Hz, 2H), 3.27, 3.23 (AB system, JAB = 13.56 Hz, 2H), 1.01 (t, J = 7.12 Hz, 3H) rsc.org |

| ¹³C NMR | Ethyl 2-benzyl-3-(4-chlorophenyl)-2-cyanopropanoate | δ 168.1, 135.1, 135.0, 134.1, 133.0, 132.1, 130.3, 128.9, 128.1, 118.9, 62.8, 54.0, 42.8, 41.8, 14.1 ppm rsc.org |

| HRMS (ESI) | Ethyl 2-benzyl-3-(4-chlorophenyl)-2-cyanopropanoate | [M+Na]⁺ calculated: 350.09168, found: 350.09172 rsc.org |

Future Directions and Research Opportunities

Exploration of Novel Catalytic Systems

The development of novel catalytic systems is paramount for expanding the synthetic utility of Ethyl 3-cyanopropanoate. Research is moving beyond traditional methods to embrace more efficient, selective, and sustainable catalytic processes.

Organophotoredox Catalysis: A significant area of research is the use of organophotoredox catalysis. rsc.org This approach uses visible light and an organic photocatalyst to generate radical intermediates under mild conditions. For instance, this method has been successfully applied to the divergent cyanoalkylation and cyanoalkylsulfonylation of enamides, demonstrating high regio- and stereoselectivity. rsc.org Future work will likely focus on expanding the scope of these reactions to include this compound as a key precursor for generating cyanoalkyl radicals.

Transition-Metal Catalysis: Copper-catalyzed reactions represent another promising frontier. sci-hub.se Researchers have demonstrated the copper-catalyzed cyanoalkylation of amines and 1,6-enynes using related cyano-containing compounds. sci-hub.seresearchgate.net These methods allow for the formation of crucial C(sp3)−N and C-C bonds under mild conditions with high functional group tolerance. sci-hub.se Future investigations will likely explore the direct use of this compound in similar copper- and other transition-metal-catalyzed cross-coupling reactions to synthesize complex molecular architectures.

Nanocatalysis: The use of nanocatalysts is emerging as a highly efficient and reusable option. For example, ZnO nanoparticles and novel nanomagnetic catalysts have been employed in the multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives using this compound as one of the reactants. rsc.org These catalysts often allow for reactions in greener solvents like water and can be easily recovered and reused, aligning with the principles of sustainable chemistry. rsc.org

Table 1: Emerging Catalytic Systems

| Catalytic System | Reaction Type | Key Advantages | Potential Application for this compound |

|---|---|---|---|

| Organophotoredox | Cyanoalkylation | Mild conditions, high selectivity, use of visible light. rsc.org | Generation of cyanoalkyl radicals for C-C bond formation. |

| Copper-Catalysis | Cyanoalkylation | Broad substrate scope, good functional group tolerance. sci-hub.se | Synthesis of complex amines and cyclic compounds. sci-hub.seresearchgate.net |

Development of Stereoselective Syntheses

Creating molecules with specific three-dimensional arrangements is crucial for applications in pharmaceuticals and materials science. Future research will heavily focus on developing stereoselective methods to control the chirality of products derived from this compound.

Asymmetric Organocatalysis: Building on established principles, new organocatalytic methods are being developed. For example, enantiomerically pure 3-methyl-β-proline, synthesized via asymmetric alkylation of a cyanopropanoate, has been shown to be an effective catalyst in its own right for highly anti-diastereo- and enantioselective Mannich-type reactions. nih.govresearchgate.net This opens the door to using derivatives of this compound not just as substrates but as chiral catalysts or ligands.

Chiral Metal Complexes: The use of chiral transition metal complexes is a powerful strategy for asymmetric synthesis. Research has demonstrated the synthesis of fluorinated amino acids using a chiral Ni(II) complex as a template, which is alkylated to form new stereocenters. beilstein-journals.org This methodology could be adapted for this compound to produce a wide range of non-canonical chiral amino acids.

Biocatalysis: Enzymes offer unparalleled stereoselectivity. Recently, directed evolution has been used to engineer an enzyme, "SNArase," for the enantioselective nucleophilic aromatic substitution (SNAr) reaction between ethyl 2-cyanopropionate (a close analogue) and an electrophile to create an all-carbon quaternary stereocenter with high enantiomeric excess. researchgate.net This groundbreaking work provides a clear future direction for developing bespoke enzymes to catalyze stereoselective reactions involving this compound for pharmaceutical synthesis. researchgate.net

Integration with Flow Chemistry and Automation

The shift from batch processing to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and efficiency. rsc.org Integrating the synthesis and derivatization of this compound into flow chemistry platforms is a key area for future development.

Nitriles are recognized as versatile intermediates, and continuous-flow technologies are being increasingly applied to their synthesis to improve safety and scalability. nih.gov For example, a continuous-flow protocol for preparing nitriles directly from carboxylic acids has been developed using high-temperature and high-pressure conditions without a catalyst. acs.org Another study demonstrated a cyanide-free synthesis of aryl nitriles in a continuous flow process with a short residence time of just 1.5 minutes. rsc.org

More specifically, catalysts such as Pt-modified titania have been used in the continuous flow synthesis of amines from the cascade reactions of nitriles like ethyl cyanoacetate (B8463686). rsc.org This highlights a direct path for integrating this compound into automated, multi-step syntheses to produce valuable downstream products efficiently and safely. rhhz.net

Table 2: Flow Chemistry Processes for Nitrile Synthesis

| Precursor(s) | Key Process Feature | Residence Time | Advantage | Reference |

|---|---|---|---|---|

| Aldehydes | Schmidt Reaction | 5 seconds | Improved safety, easy scale-up. | nih.govrhhz.net |

| Ketones & TosMIC | van Leusen Reaction | 1.5 minutes | Cyanide-free, high throughput. | rsc.org |

| Carboxylic Acids | Acid-nitrile exchange | 25 minutes | Catalyst-free, high temp/pressure. | acs.org |

Discovery of New Biological Applications

While this compound is a well-known synthetic building block, its full potential in medicinal chemistry is still being uncovered. Future research will focus on synthesizing and screening new derivatives for a range of biological activities.

Enzyme Inhibition: A significant research avenue is the use of the 3-cyanopropanoate moiety as a "warhead" for inhibiting cysteine proteases. nih.gov Derivatives have been synthesized and investigated as potent and selective inhibitors of Caspase-1, an enzyme implicated in inflammatory diseases. nih.govnih.gov The ethyl ester acts as a prodrug, which is cleaved in the body to reveal the active cyanopropanoic acid. nih.gov Future work will likely explore this moiety in inhibitors for other caspases and related enzymes. google.com

Receptor Agonism: Derivatives of this compound are being explored for their effects on central nervous system receptors. In one study, a series of compounds incorporating a pyrimidine (B1678525) dione (B5365651) structure derived from an alkylated 2-cyanoester were developed as functionally selective dopamine (B1211576) D1 receptor agonists, showing potent antiparkinsonian activity in vivo. nih.gov

Antimicrobial and Anti-inflammatory Agents: Research has indicated that various derivatives of cyano-substituted esters possess significant biological activities, including antimicrobial and anti-inflammatory properties. Furthermore, this compound is a key reactant in the multicomponent synthesis of pyrano[2,3-c]pyrazoles, a class of heterocyclic compounds known for a wide spectrum of pharmacological effects. rsc.org The exploration of new derivatives for these activities remains a promising area of research.

Advanced Material Development

The unique electronic and chemical properties of the cyano group position this compound and related molecules as interesting candidates for the development of advanced materials.

Electrolytes for Energy Storage: Cyano-esters, specifically 3-cyanopropionic acid methyl ester, have been identified through computational screening as a new class of promising solvents for high-voltage electrochemical double-layer capacitors (EDLCs). researchgate.net These solvents can be combined with salts to create electrolytes that allow for higher operating voltages, which could lead to energy storage devices with increased energy density. researchgate.net Further research into this compound and other cyano-esters for this application is a clear future direction.

Organic Electronics: Quinoidal oligothiophenes terminated with cyano-ester groups have been synthesized and studied for their unique electronic properties. mdpi.com These molecules exhibit a singlet ground state with increasing open-shell diradical character, which is of interest for applications in organic electronics and spintronics. The cyano-ester group plays a crucial role in tuning the electronic structure of these materials. mdpi.com

High-Performance Polymers: Cyanate (B1221674) esters are a family of thermosetting resins known for their exceptional thermal stability, mechanical properties, and low dielectric constants, making them valuable in the aerospace and electronics industries. researchgate.netmdpi.com While this compound is not a cyanate ester monomer itself, research into the cyclotrimerization of related monocyanate esters provides insight into the fundamental chemistry. mdpi.com Future research could explore the incorporation of the flexible propanoate chain of this compound into polymer backbones to tune the properties of high-performance materials.

Q & A

Q. What are the established synthetic routes for Ethyl 3-cyanopropanoate, and how are reaction conditions optimized?

this compound is typically synthesized via esterification of cyanoacetic acid with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key variables include molar ratios (1:1.2 acid-to-alcohol), temperature (60–80°C), and catalyst loading (5–10 mol%) . Characterization involves monitoring reaction progress via thin-layer chromatography (TLC) and isolating the product through vacuum distillation. Yield optimization may require adjusting solvent polarity (e.g., toluene or dichloromethane) to azeotrope water removal .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, with the cyano group appearing as a singlet at ~110–120 ppm in ¹³C NMR. Infrared (IR) spectroscopy identifies the nitrile stretch at ~2240 cm⁻¹ and ester carbonyl at ~1740 cm⁻¹. Mass spectrometry (MS) provides molecular ion peaks (m/z ~143 for [M+H]⁺). Cross-referencing with the NIST Chemistry WebBook ensures data validation .

Q. What are the primary research applications of this compound in organic chemistry?

The compound serves as a versatile intermediate in synthesizing α,β-unsaturated nitriles and heterocycles (e.g., pyridines, pyrimidines). Its cyano and ester groups enable nucleophilic substitutions and cycloaddition reactions, making it valuable for constructing pharmacophores in drug discovery .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to improve this compound yield?

Employ a Design of Experiments (DoE) approach, such as factorial design, to evaluate interactions between variables (temperature, catalyst type, and stoichiometry). Response Surface Methodology (RSM) can model nonlinear relationships, while kinetic studies (e.g., in situ IR) identify rate-limiting steps. For example, replacing homogeneous acids with heterogeneous catalysts (e.g., Amberlyst-15) may enhance recyclability and reduce side reactions .

Q. What strategies resolve contradictions in reported yields for this compound synthesis?

Discrepancies often arise from impurities in starting materials or inconsistent workup protocols. Researchers should:

Q. How does this compound participate in multicomponent reactions to form heterocycles?

The compound acts as a Michael acceptor in tandem Knoevenagel-Michael reactions. For instance, reacting with aldehydes and amines generates 2-cyanocinnamates, which undergo cyclization with hydrazines to form pyrazole derivatives. Mechanistic studies (e.g., DFT calculations) elucidate regioselectivity in such transformations .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

Co-elution with byproducts in HPLC or GC-MS requires method development:

Q. What in vitro models are suitable for evaluating the bioactivity of this compound derivatives?

Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa or MCF-7) assess cytotoxicity. Enzyme inhibition studies (e.g., kinase or protease assays) quantify IC₅₀ values. Structure-Activity Relationship (SAR) analysis guides iterative design of derivatives with enhanced potency .

Q. What safety protocols are critical when handling this compound?

Q. How should researchers address ethical considerations in biomedical studies involving this compound derivatives?

Preclinical studies require Institutional Animal Care and Use Committee (IACUC) approval. For human cell lines, comply with HIPAA and obtain informed consent if using primary cells. Data integrity mandates adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |